![molecular formula C16H16N4O2S B2673181 1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060352-95-5](/img/structure/B2673181.png)
1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research has explored the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines, along with pyrimidinylureas, highlighting methodologies that could be applicable to the synthesis of compounds like "1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea" (Hurst, Atcha, & Marshall, 1991). These processes involve reactions of 5-acylaminopyrimidines to form the desired heterocyclic frameworks, which are central to developing compounds with potential biological activities.
Antibacterial and Antimicrobial Applications
- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, demonstrating the potential medical relevance of structurally similar compounds (Azab, Youssef, & El-Bordany, 2013). This research highlights the approach to designing compounds that could contribute to the development of new antibacterial drugs.
Antioxidant Properties
- The synthesis of coumarin-substituted heterocyclic compounds has shown significant antioxidant activities, indicating the potential of such compounds in oxidative stress-related therapeutic applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). These findings suggest a research avenue for the exploration of antioxidant properties in related chemical entities.
Anticancer Activity
- The creation and biological evaluation of new pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity showcases the therapeutic potential of pyrimidinylurea derivatives in oncology (Abdellatif et al., 2014). This research emphasizes the importance of structural modifications in enhancing biological activity against cancer cell lines.
Anion Coordination Chemistry
- Studies on the anion coordination chemistry of protonated urea-based ligands, including interactions with oxo-anions, provide insight into the potential utility of such compounds in material science and coordination chemistry (Wu et al., 2007). This research may inform the design of molecular sensors or catalysts.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-4-5-12(8-10(9)2)18-15(22)19-13-11(3)17-16-20(14(13)21)6-7-23-16/h4-8H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVQOVWIDGTFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2673098.png)
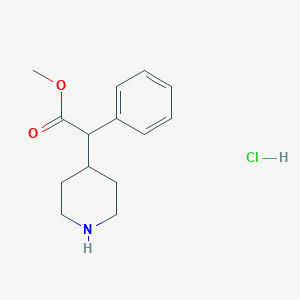
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2673104.png)
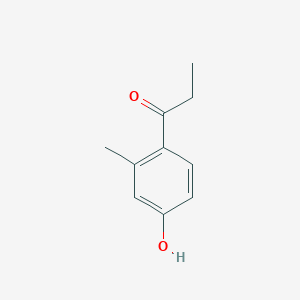
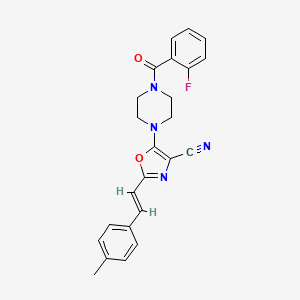
![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2673109.png)
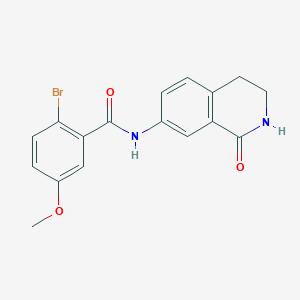
![3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2673112.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2673114.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2673116.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673117.png)
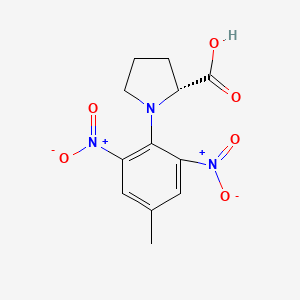
![N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2673119.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2673120.png)
